molecular formula C16H10FNO2 B2830237 2-(4-Fluorophenyl)quinoline-4-carboxylic acid CAS No. 441-28-1

2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Cat. No. B2830237
CAS RN: 441-28-1
M. Wt: 267.259
InChI Key: OSSAIQFBELCOGQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H10FNO2 . It has been studied as a potential inhibitor of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins . This compound has been synthesized with hydroxamic acid or hydrazide zinc-binding groups .


Synthesis Analysis

The synthesis of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid involves the introduction of the 2-substituted phenylquinoline-4-carboxylic acid group to the cap moiety of HDAC inhibitors . A total of 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The structure with multiple aromatic rings was designed to form strong hydrophobic interactions with residues in the opening of the HDAC active site .


Chemical Reactions Analysis

The chemical reactions involving 2-(4-Fluorophenyl)quinoline-4-carboxylic acid are primarily associated with its role as a potential HDAC inhibitor . The compound exhibits significant HDAC3 selectivity against HDAC1, 2, 3, and 6 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid include a molecular weight of 267.26 and a melting point of 230 degrees Celsius .

Safety and Hazards

The safety information for 2-(4-Fluorophenyl)quinoline-4-carboxylic acid indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard and precautionary statements for this compound can be found in its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on 2-(4-Fluorophenyl)quinoline-4-carboxylic acid could involve further investigation of its potential as an HDAC inhibitor . The compound could also be evaluated for its potential in the treatment of various cancers .

properties

IUPAC Name

2-(4-fluorophenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSAIQFBELCOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)quinoline-4-carboxylic acid

CAS RN

441-28-1
Record name 2-(4-fluorophenyl)quinoline-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 36.78 g (0.25 mol) of isatin in 500 ml of ethanol was added 75 ml of 10N sodium hydroxide. After a few minutes of stirring a solid precipitated. To this mixture was added 35 ml (0.286 mol) of p-fluoroacetophenone, and it was stirred and heated under reflux for 1.5 hr. It was then allowed to cool slightly, and acidified with 250 ml of 3N hydrochloric acid. The precipitated solid was collected, washed with water and with ether, and dried to give 50.6 g of crude product, mp 205-215. Recrystallization from ethanol gave 38.8 g of the above-named acid, mp 210°-213° dec.
Quantity
36.78 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

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